
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylmethoxy group and a morpholinoethylamine moiety, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride typically involves the reaction of diphenylmethanol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylmethanone derivatives, while reduction can produce secondary amines.
Applications De Recherche Scientifique
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antihistaminic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to histamine receptors, thereby blocking the action of histamine and exerting antihistaminic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine hydrochloride: A well-known antihistamine with a similar structure.
Fexofenadine hydrochloride: Another antihistamine with a different chemical structure but similar therapeutic effects.
Cetirizine dihydrochloride: A widely used antihistamine with a different mechanism of action.
Uniqueness
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is unique due to its specific combination of a diphenylmethoxy group and a morpholinoethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63918-19-4 |
|---|---|
Formule moléculaire |
C19H25ClN2O2 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(morpholin-4-yl)azanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)23-14-11-20-21-12-15-22-16-13-21;/h1-10,19-20H,11-16H2;1H |
Clé InChI |
BDDYLBIKOCDHKY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


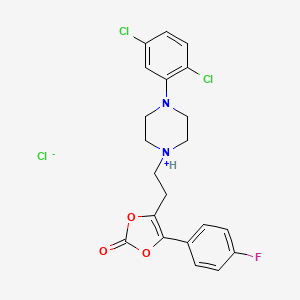
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

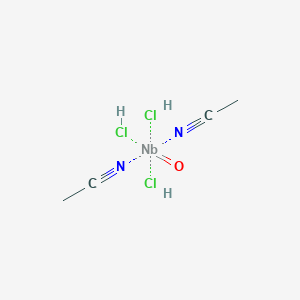
![Ledienosid [German]](/img/structure/B13766944.png)
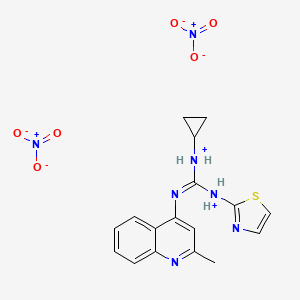
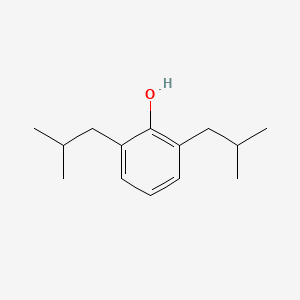
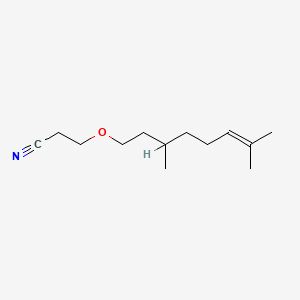
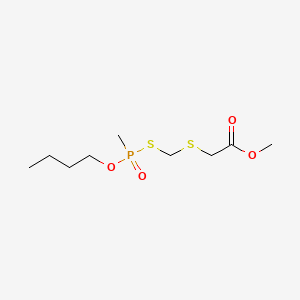

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
